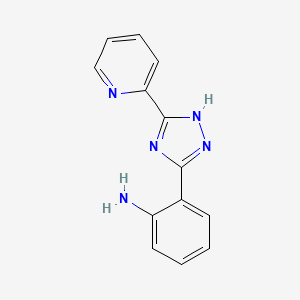

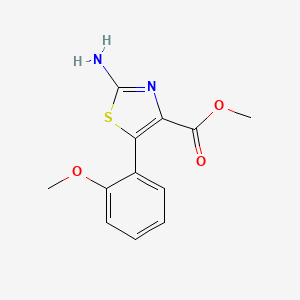

![molecular formula C25H28F3N3O2S B3020872 1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1025724-85-9](/img/structure/B3020872.png)

1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a phenyl group attached to the pyridine ring, which is further modified with a tert-butyl group and a sulfonyl group . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic, and electron-deficient region, while the phenyl group provides additional planarity and aromaticity . The tert-butyl group is likely to add steric bulk, and the trifluoromethyl group may add both steric bulk and electronegativity .Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by its various functional groups. The pyridine ring can participate in electrophilic substitution reactions, while the phenyl group can undergo a variety of reactions typical for aromatic compounds . The tert-butyl group is generally quite inert, but can be oxidized under certain conditions . The trifluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions .Applications De Recherche Scientifique

- Researchers have explored the use of this compound in flexible organic field effect transistor (OFET) devices . Copolymers based on the structure of this compound have been synthesized and studied for their charge carrier mobility and performance in OFETs. The copolymer PBPTT, in particular, exhibits promising properties, including high charge carrier mobility and an on/off ratio of 104.

- Novel antibiotics are urgently needed to combat antibiotic-resistant bacterial infections. While not directly studied for antibacterial properties, the trifluoromethyl and phenyl moieties in this compound could be explored for potential antimicrobial activity. Researchers might investigate its effects against bacterial pathogens such as Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .

- A related benzotriazinyl radical with a trifluoromethyl group has been studied for its magneto-structural correlation . While not directly the same compound, this suggests that the trifluoromethyl-substituted phenyl ring could be relevant in crystal engineering and magnetic properties.

Organic Field Effect Transistors (OFETs)

Antibacterial Agents

Crystal Engineering and Magneto-Structural Correlations

Orientations Futures

The future research directions for this compound could include further exploration of its potential anti-inflammatory effects, as well as investigation of other potential biological activities. Additionally, modifications of the compound to improve its physicochemical properties or biological activity could also be a focus of future research .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N3O2S/c1-24(2,3)19-7-9-21(10-8-19)34(32,33)31-13-11-17(12-14-31)22-16-23(30-29-22)18-5-4-6-20(15-18)25(26,27)28/h4-10,15-17H,11-14H2,1-3H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPCJXLELHADEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)

![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)